REACTION_CXSMILES
|
[N:1]1[N:2]([C:6]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:7]=2[C:8](O)=[O:9])[N:3]=[CH:4][CH:5]=1.C(Cl)(=O)C([Cl:19])=O.CN(C=O)C>C(Cl)Cl>[CH3:15][C:12]1[CH:13]=[CH:14][C:6]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:7]([CH:11]=1)[C:8]([Cl:19])=[O:9]
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Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
68 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting solid was azeotroped with DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C(=O)Cl)C1)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |